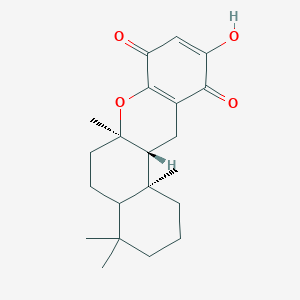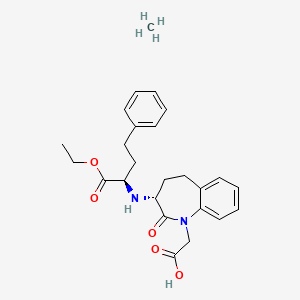
(R,R)-アセナピンマレイン酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R,R)-Asenapine Maleate is a chiral compound used primarily in the treatment of psychiatric disorders such as schizophrenia and bipolar disorder. It is a maleate salt of asenapine, which is an atypical antipsychotic agent. The compound is known for its high affinity for various neurotransmitter receptors, contributing to its therapeutic effects.
科学的研究の応用
(R,R)-Asenapine Maleate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in the study of chiral resolution and asymmetric synthesis.
Biology: Investigated for its interactions with neurotransmitter receptors and its effects on neuronal signaling.
Medicine: Extensively studied for its therapeutic effects in treating psychiatric disorders.
Industry: Utilized in the development of new antipsychotic medications and formulations.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (R,R)-Asenapine Maleate involves several steps, starting from the appropriate chiral precursors. The key steps include:
Chiral Resolution: The separation of the (R,R)-enantiomer from the racemic mixture.
Formation of Maleate Salt: The (R,R)-Asenapine is reacted with maleic acid to form the maleate salt.
Industrial Production Methods: Industrial production typically involves large-scale chiral resolution techniques and the subsequent formation of the maleate salt under controlled conditions to ensure high purity and yield.
Types of Reactions:
Oxidation: (R,R)-Asenapine Maleate can undergo oxidation reactions, often leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, affecting its pharmacological properties.
Substitution: Various substitution reactions can occur, particularly at the nitrogen atoms, altering the compound’s activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products of these reactions include various derivatives of (R,R)-Asenapine Maleate, which may have different pharmacological profiles.
作用機序
The mechanism of action of (R,R)-Asenapine Maleate involves its high affinity for various neurotransmitter receptors, including:
Serotonin Receptors (5-HT2A, 5-HT2C): Inhibition of these receptors contributes to its antipsychotic effects.
Dopamine Receptors (D2): Modulation of dopamine receptors helps in managing symptoms of schizophrenia and bipolar disorder.
Adrenergic Receptors (α1, α2): Interaction with these receptors affects mood and cognitive functions.
The compound’s effects are mediated through complex pathways involving neurotransmitter release and receptor modulation.
類似化合物との比較
Olanzapine: Another atypical antipsychotic with a similar receptor profile but different side effect profile.
Risperidone: Shares some pharmacological properties but differs in its receptor affinity and clinical applications.
Quetiapine: Used for similar indications but has a distinct mechanism of action and side effect profile.
Uniqueness: (R,R)-Asenapine Maleate is unique due to its specific chiral form, which contributes to its distinct pharmacological properties and therapeutic effects. Its high affinity for multiple neurotransmitter receptors sets it apart from other antipsychotic agents.
特性
CAS番号 |
135883-16-8 |
|---|---|
分子式 |
C₂₁H₂₀ClNO₅ |
分子量 |
401.84 |
同義語 |
(3aR,12bR)-rel-(-)-5-Chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole (2Z)-2-Butenedioate; trans-(-)-5-Chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole (Z)-2-Butenedioate; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Amino-5-[(dithiocarboxyamino)methyl]-2-methypyrimidine Ammonium Salt](/img/structure/B1142103.png)
![N-[4-(Aminomethyl)phenyl]guanidine Dihydrochloride](/img/structure/B1142109.png)




